molecular formula C6H11NO3 B8764955 3-Methylmorpholine-3-carboxylic acid

3-Methylmorpholine-3-carboxylic acid

Cat. No.: B8764955
M. Wt: 145.16 g/mol
InChI Key: SHCBJTXLTBRKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural features, which include a morpholine ring substituted with a carboxylic acid group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-3-carboxylic acid typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. For instance, starting from 1,2-amino alcohols, the compound can be synthesized through a series of reactions involving coupling with α-haloacid chlorides, followed by cyclization and reduction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

3-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cellular functions .

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but without the carboxylic acid and methyl groups.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    3-Methylmorpholine: A compound with a methyl group on the morpholine ring but lacking the carboxylic acid group.

Uniqueness: 3-Methylmorpholine-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9)

InChI Key

SHCBJTXLTBRKHM-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid (Accela ChemBio Co., Ltd., CAS: 1052680-53-1, 50 mg, 0.2.0 mmol) in DCM (1 ml) was added trifluoroacetic acid (1 mL) dropwise at room temperature. The resulting mixture was stirred at room temperature for one hour and then concentrated under the vacuum. The residue was used directly in next step without further purification,
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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